molecular formula C19H17FN6O2 B2546015 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1396801-88-9

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No. B2546015
CAS RN: 1396801-88-9
M. Wt: 380.383
InChI Key: MNKQHDHOPOAWGH-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide" is a structurally complex molecule that may be related to the benzamide derivatives and tetrazole compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives, as reported in the first paper, involves the use of substituted anilines, in this case, 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, as a starting material . The methods described could potentially be adapted for the synthesis of the target compound by substituting the appropriate tetrazole and pyrrolidine moieties at the corresponding positions on the benzamide backbone.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of fluoro-N-(pyridyl)benzamides, which are structurally related to the compound of interest . The study examines the influence of fluorine and pyridine substitutions on the molecular conformation, which is likely to be relevant for understanding the conformational preferences of the target compound. The presence of fluorine and the tetrazole ring in the compound may similarly affect its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of the specific compound, they do provide insights into the reactivity of similar structures. For instance, the presence of the benzamide moiety suggests potential for specific interactions and reactivity patterns, such as hydrogen bonding and polymorphism, as observed in the fluoro-N-(pyridyl)benzamides .

Physical and Chemical Properties Analysis

The third paper discusses the physicochemical properties of a related compound, 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, which is a potent and selective metabotropic glutamate subtype 5 receptor antagonist . This suggests that the target compound may also exhibit significant biological activity, given the structural similarities, particularly the presence of the tetrazole ring, which is known to be a bioisostere for the carboxylate group.

Scientific Research Applications

PARP Inhibition for Cancer Therapy

A series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors were developed, highlighting the potential of phenylpyrrolidine-substituted compounds in cancer therapy. The compound A-966492 showed significant potency against PARP-1, suggesting its use in combination with other cancer treatments like temozolomide and carboplatin for enhanced efficacy in melanoma and breast cancer models Penning et al., 2010.

Oligonucleotide Synthesis

Deoxyribonucleoside cyclic N-acylphosphoramidites were synthesized for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl-phosphorothioates. This process involved chemoselective N-acylation and reaction with hexaethylphosphorus triamide, contributing to the field of nucleic acid research and potential therapeutic applications Wilk et al., 2000.

Neurological Disorder Studies

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a serotonin 1A receptor probe, was used in PET studies to quantify receptor densities in Alzheimer's disease patients. The study revealed significant decreases in receptor densities correlating with clinical symptoms, suggesting the compound's utility in diagnosing and understanding the progression of neurological disorders Kepe et al., 2006.

Metabotropic Glutamate Receptor Antagonists

Research into the structure-activity relationship of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile derivatives led to the discovery of potent and selective metabotropic glutamate subtype 5 receptor antagonists. These findings are crucial for developing new treatments for neurological conditions, underscoring the compound's role in advancing neuropharmacology Tehrani et al., 2005.

properties

IUPAC Name

2-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2/c20-16-6-2-1-5-15(16)18(27)21-13-7-9-14(10-8-13)26-23-17(22-24-26)19(28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQHDHOPOAWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

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